ETHYL 5-METHOXY-1,2-DIMETHYL-4-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-METHOXY-1,2-DIMETHYL-4-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHOXY-1,2-DIMETHYL-4-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the indole core through Fischer indole synthesis.
- Introduction of the sulfonamide group via sulfonation and subsequent amide formation.
- Esterification to introduce the ethyl carboxylate group.
- Methoxylation and methylation to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-METHOXY-1,2-DIMETHYL-4-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-METHOXY-1,2-DIMETHYL-4-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: Known for their biological activities.
Sulfonamido compounds: Widely used in medicinal chemistry for their antibacterial properties.
Methoxy-substituted indoles: Studied for their psychoactive and therapeutic effects.
Uniqueness
ETHYL 5-METHOXY-1,2-DIMETHYL-4-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 5-methoxy-1,2-dimethyl-4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7S/c1-6-30-18(25)13-10(3)23(4)11-7-8-12(29-5)15(14(11)13)22-31(27,28)16-9(2)20-19(26)21-17(16)24/h7-8,22H,6H2,1-5H3,(H2,20,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZZULOLYLQKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)NS(=O)(=O)C3=C(NC(=O)NC3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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